what is the structure of 4-Methoxy-3-oxopentanenitrile
what is the structure of 4-Methoxy-3-oxopentanenitrile
An In-depth Technical Guide to 4-Methoxy-3-oxopentanenitrile for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile β-Ketonitrile
4-Methoxy-3-oxopentanenitrile is a fascinating, though not widely documented, organic molecule that holds significant potential as a building block in medicinal chemistry and organic synthesis. Its structure is characterized by three key functional groups: a nitrile, a ketone, and a methoxy group. This unique combination within a five-carbon backbone makes it a member of the β-ketonitrile class of compounds, which are renowned for their versatile reactivity.[1][2][3]
The strategic placement of the electron-withdrawing ketone and nitrile groups activates the intervening methylene group, making it a valuable precursor for a wide array of more complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmaceutical agents.[2][3] This guide will provide a comprehensive overview of the structure, synthesis, reactivity, and potential applications of 4-Methoxy-3-oxopentanenitrile, with a particular focus on its relevance to drug discovery and development.
Table 1: Physicochemical Properties of 4-Methoxy-3-oxopentanenitrile
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | 4-Methoxy-3-oxopentanenitrile |
| CAS Number | 1028843-13-1 |
| Canonical SMILES | COC(C)C(=O)CC#N |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 3 |
Synthesis and Characterization: From Precursors to Pure Compound
While specific literature on the synthesis of 4-Methoxy-3-oxopentanenitrile is not abundant, a plausible and efficient route can be designed based on well-established methods for the synthesis of β-ketonitriles.[4][5] The most common approach is a base-catalyzed condensation reaction, akin to a Claisen condensation, between an ester and a nitrile.[3]
A logical synthetic pathway would involve the condensation of methyl 2-methoxypropanoate with acetonitrile in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).[3][5]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-Methoxy-3-oxopentanenitrile via base-catalyzed condensation.
Experimental Protocol: A Step-by-Step Guide
The following is a detailed, generalized protocol for the synthesis of β-ketonitriles that can be adapted for 4-Methoxy-3-oxopentanenitrile.[5]
-
Preparation : To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as 2-methyltetrahydrofuran (2-MeTHF).
-
Addition of Reactants : Add methyl 2-methoxypropanoate (1.0 equivalent) and acetonitrile (2.0 equivalents) to the solvent.
-
Base Addition : Cool the mixture in an ice bath and add potassium tert-butoxide (2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching : Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization
Confirmation of the structure of 4-Methoxy-3-oxopentanenitrile would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for 4-Methoxy-3-oxopentanenitrile
| Technique | Predicted Key Signals |
| ¹H NMR | - Singlet for the methoxy protons (~3.4 ppm)- Quartet for the methine proton (~3.8 ppm)- Doublet for the methyl protons adjacent to the methine (~1.3 ppm)- Singlet for the methylene protons between the carbonyls (~3.6 ppm) |
| ¹³C NMR | - Signal for the nitrile carbon (~115 ppm)- Signal for the ketone carbonyl carbon (~200 ppm)- Signals for the methoxy, methine, methyl, and methylene carbons |
| IR Spectroscopy | - Sharp, medium intensity peak for the C≡N stretch (~2250 cm⁻¹)- Strong, sharp peak for the C=O stretch (~1715 cm⁻¹) |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (127.14 g/mol ) |
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Methoxy-3-oxopentanenitrile lies in the versatile reactivity of its β-ketonitrile core.[1][6]
-
α-Methylene Acidity : The protons on the carbon between the ketone and nitrile groups are acidic and can be easily removed by a base. This allows for alkylation and acylation reactions at this position.
-
Nitrile Group Transformations : The nitrile group is a versatile functional handle. It can be:
-
Ketone Group Reactivity : The ketone carbonyl is susceptible to nucleophilic attack, leading to the formation of alcohols, imines, and other derivatives.
This dual reactivity makes β-ketonitriles like 4-Methoxy-3-oxopentanenitrile excellent precursors for a variety of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, which are common scaffolds in medicinal chemistry.[2]
Significance in Drug Discovery and Development
The incorporation of nitrile and methoxy groups into drug candidates is a well-established strategy in medicinal chemistry.[8][9] 4-Methoxy-3-oxopentanenitrile, therefore, represents a building block that combines the beneficial properties of both.
The Role of the Nitrile Group
The nitrile group is present in over 30 approved pharmaceuticals.[8] Its utility stems from several key properties:
-
Metabolic Stability : The nitrile group is generally robust and not readily metabolized, which can improve a drug's pharmacokinetic profile.[10]
-
Polar Interactions : The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, forming crucial interactions with biological targets.[11]
-
Bioisosterism : The linear geometry and electronic properties of the nitrile group allow it to serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[11]
-
Improved Pharmacokinetics : The inclusion of a nitrile group can enhance solubility and lead to better absorption, distribution, metabolism, and excretion (ADME) properties.[8]
The Role of the Methoxy Group
The methoxy group is also a common feature in many approved drugs, often influencing a molecule's biological activity and properties in profound ways.[9][12]
-
Enhanced Binding Affinity : The methoxy group can improve ligand-target binding through favorable steric and electronic interactions within a protein's binding pocket.[12]
-
Modulation of Physicochemical Properties : A methoxy group can improve a compound's solubility and permeability. When attached to an aromatic ring, it has a near-zero lipophilic contribution, which is advantageous for optimizing potency without increasing lipophilicity.[13]
-
Metabolic Blocking : By placing a methoxy group at a metabolically susceptible site, it is possible to block undesirable metabolic pathways and increase the drug's half-life.[11]
Table 3: Functional Group Contributions to Drug Design
| Functional Group | Key Roles and Advantages in Medicinal Chemistry |
| Nitrile (-C≡N) | - Enhances metabolic stability- Acts as a hydrogen bond acceptor- Serves as a bioisostere- Improves pharmacokinetic profile (ADME)[8][10][11] |
| Methoxy (-OCH₃) | - Improves ligand-target binding affinity- Modulates solubility and permeability- Can block metabolic sites- Low lipophilicity on aromatic systems[9][12][13] |
| β-Ketonitrile Scaffold | - Versatile precursor for heterocyclic synthesis- Activated methylene for further functionalization- Core structure for biologically active molecules[1][2] |
Conclusion
4-Methoxy-3-oxopentanenitrile stands as a promising, albeit under-explored, chemical entity. Its structure combines the proven benefits of the nitrile and methoxy groups with the versatile reactivity of the β-ketonitrile scaffold. For researchers and scientists in drug development, this molecule represents a valuable building block for the synthesis of novel compounds with potentially favorable biological and pharmacokinetic properties. The synthetic strategies and chemical principles outlined in this guide provide a solid foundation for leveraging the potential of 4-Methoxy-3-oxopentanenitrile in the ongoing quest for new and improved therapeutics.
References
- The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide. (n.d.). BenchChem. Retrieved January 20, 2026.
- The role of the methoxy group in approved drugs. (2024).
- Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy. Retrieved January 20, 2026.
- The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. (n.d.). BenchChem. Retrieved January 20, 2026.
- A Comparative Analysis of the Reactivity of 3-Cyclopentyl-3-oxopropanenitrile and Other β-Ketonitriles. (n.d.). BenchChem. Retrieved January 20, 2026.
- The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved January 20, 2026.
- Methoxy group: a non-lipophilic “scout” for protein pocket finding. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. Retrieved January 20, 2026.
- Application of Nitrile in Drug Design. (2021).
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Publishing. Retrieved January 20, 2026.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011).
- Nitrile Definition, Functional Group & Structure. (n.d.). Study.com. Retrieved January 20, 2026.
- 4-METHOXY-3-OXOBUTANENITRILE. (n.d.). Anichem. Retrieved January 20, 2026.
- 4-Methoxyphenylacetonitrile 97%. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026.
- Recent Advances in the Synthesis of β-Ketonitriles. (2014). Thieme E-Journals. Retrieved January 20, 2026.
- Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. (1957). Journal of the American Chemical Society. Retrieved January 20, 2026.
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2014). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026.
- 4,4-Dimethyl-3-oxopentanenitrile. (n.d.). Chem-Impex. Retrieved January 20, 2026.
- 4-METHOXY-3-OXOBUTANENITRILE 739366-02-0 wiki. (n.d.). Guidechem. Retrieved January 20, 2026.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026.
- 4,4-Dimethyl-3-oxopentanenitrile | 59997-51-2. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026.
- 4-Methyl-3-oxopentanenitrile. (n.d.). PubChem. Retrieved January 20, 2026.
- 4-Methoxy-4-methyl-3-oxopentanal. (n.d.). Smolecule. Retrieved January 20, 2026.
- The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis. (n.d.). BenchChem. Retrieved January 20, 2026.
- Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026.
- 4-hydroxy-3-methoxybenzonitrile. (n.d.). LookChem. Retrieved January 20, 2026.
- Synthesis method of 4-methyl-3-oxo-valeronitrile. (n.d.).
- Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (2011).
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Retrieved January 20, 2026.
- 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis. (n.d.). ChemicalBook. Retrieved January 20, 2026.
- Figure S122. 1 H NMR spectrum of compound 4-Methoxy-3-penten-2-one. (n.d.).
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved January 20, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
